2-[(4-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
This compound is a triazolo-pyridinone derivative characterized by a 4-fluorobenzyl substituent at position 2 and a pyrrolidine-1-sulfonyl group at position 4. The fluorine atom on the benzyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety could facilitate hydrogen bonding with biological targets .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c18-14-5-3-13(4-6-14)11-22-17(23)21-12-15(7-8-16(21)19-22)26(24,25)20-9-1-2-10-20/h3-8,12H,1-2,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGGAGRAEAZDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized by reacting 2-hydrazinylpyridine with an appropriate aldehyde or ketone under acidic conditions to form the triazole ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the triazolopyridine intermediate.
Attachment of the Pyrrolidinylsulfonyl Group: The final step involves the sulfonylation of the triazolopyridine derivative with pyrrolidine and a sulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[(4-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Coupling Reactions: The triazolopyridine core can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl derivatives.
Scientific Research Applications
2-[(4-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or catalysts.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a bioactive molecule.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, as exemplified by compounds listed in . Below is a detailed comparison based on substituent variations and inferred pharmacological properties:
Table 1: Structural and Functional Comparison
| Compound ID/Name | Key Substituents | Hypothesized Impact on Properties |
|---|---|---|
| 2-[(4-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | 4-fluorobenzyl, pyrrolidine sulfonyl | Enhanced target affinity (fluorine), solubility (sulfonyl), and metabolic stability (pyrrolidine) |
| 1173693-97-4 | 4-fluoro-3-methylphenyl, tetrahydroimidazo-pyridine, trifluoromethylphenyl | Increased steric bulk (methyl), altered binding kinetics (trifluoromethyl) |
| 1181077-74-6 | Biphenyl-chloro, pyrrolidinyl-amino, tetrahydro-2H-pyran-4-ylamino | Extended π-π interactions (biphenyl), improved solubility (pyranylamino) |
| 1179524-45-8 | 2-chloro-benzenesulfonyl, phenyl-pyrrolidinyl | Reduced polarity (chlorobenzene), potential for off-target interactions (phenyl-pyrrolidine) |
Key Observations
Fluorinated Aromatic Groups: The 4-fluorobenzyl group in the target compound contrasts with the 4-fluoro-3-methylphenyl group in 1173693-97-4.
Sulfonamide Variations : The pyrrolidine-1-sulfonyl group in the target compound differs from the 2-chloro-benzenesulfonyl group in 1179524-45-8 . Chlorine’s electronegativity might enhance hydrophobic interactions but reduce solubility compared to pyrrolidine’s nitrogen-mediated hydrogen bonding .
Core Heterocycles: The triazolo-pyridinone core is distinct from the tetrahydroimidazo-pyridine in 1173693-97-4. The former’s fused triazole ring may confer greater metabolic stability due to reduced susceptibility to oxidative degradation .
Research Findings and Methodological Insights
- Computational Studies: AutoDock Vina has been pivotal in predicting binding modes for sulfonamide-containing compounds. For the target compound, simulations suggest the pyrrolidine sulfonyl group forms critical hydrogen bonds with catalytic residues in kinase targets, a feature less pronounced in analogs like 1179524-45-8 due to steric clashes from the chlorobenzene group .
- Pharmacokinetic Predictions : The 4-fluorobenzyl group in the target compound likely improves blood-brain barrier penetration relative to bulkier substituents (e.g., biphenyl in 1181077-74-6 ), as predicted by QSAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
